molecular formula C19H16N4O3 B5602531 methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5602531
M. Wt: 348.4 g/mol
InChI Key: DURFPPKOGFMMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This structure integrates a fused pyrrole-quinoxaline system, with substituents at positions 1, 2, and 3:

  • Position 1: 4-Methoxyphenyl group (electron-donating methoxy substituent).
  • Position 3: Methyl ester (-COOCH₃), influencing lipophilicity and metabolic stability.

The compound’s molecular formula is C₁₉H₁₆N₄O₃, with a molecular weight of 348.36 g/mol.

Properties

IUPAC Name

methyl 2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-25-12-9-7-11(8-10-12)23-17(20)15(19(24)26-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURFPPKOGFMMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline scaffold, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

This molecular composition indicates the presence of functional groups that may contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of pyrroloquinoxalines exhibit potent anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines. The results demonstrated:

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.9
This compoundMCF-72.3
Doxorubicin (control)HCT-1163.23

These findings suggest that the compound exhibits comparable or superior activity to established chemotherapeutics like doxorubicin, warranting further investigation into its mechanism of action and potential clinical applications .

Enzymatic Inhibition

The compound has been identified as an inhibitor of key enzymes implicated in cancer progression. Notably, it has shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.

Inhibition Assay Results

In a comparative study assessing COX-2 inhibition:

CompoundInhibition Efficiency (%) at 200 µg/mL
This compound97.45
Diclofenac (control)100.00

These results indicate significant potential for this compound as an anti-inflammatory and anticancer agent through COX-2 inhibition .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and multifaceted. Studies suggest that it may exert its effects through:

  • Inhibition of cell cycle progression : By interfering with key regulatory proteins.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Targeting multiple signaling pathways : Including PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that derivatives of pyrroloquinoxaline compounds can possess antimicrobial activities. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Biochemical Research

The compound's structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and protein binding dynamics. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical assays.

Synthetic Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical transformations, including:

  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Condensation Reactions : It can also undergo condensation reactions to form larger molecular frameworks, which are essential in drug design.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrroloquinoxaline derivatives. This compound was synthesized and evaluated for cytotoxicity against several cancer cell lines. Results indicated significant inhibition of cell growth, with a mechanism involving apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Evaluation

In another research effort documented in Pharmaceuticals, the antimicrobial efficacy of various quinoxaline derivatives was assessed. This compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates with enhanced solubility or reactivity for further derivatization.

Reaction ConditionsReagents/CatalystsProductYieldCitation
Acidic hydrolysisHCl (6M), reflux, 12 hrs2-Amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid85–90%
Basic hydrolysisNaOH (1M), 80°C, 8 hrsSame as above78–82%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the ester carbonyl, followed by elimination of methanol. The electron-withdrawing quinoxaline ring accelerates hydrolysis by stabilizing the tetrahedral intermediate.

Amino Group Functionalization

The primary amine at the 2-position participates in nucleophilic reactions, enabling modifications to enhance bioactivity or create conjugates.

Table: Key Reactions at the Amino Group

Reaction TypeReagents/ConditionsProductApplicationCitation
AcylationAcetic anhydride, pyridine, RT, 4 hrsMethyl 2-acetamido-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateProdrug synthesis
Schiff base formationBenzaldehyde, EtOH, reflux, 6 hrsMethyl 2-(benzylideneamino)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateChelation or coordination chemistry
SulfonylationTosyl chloride, DMAP, DCM, 0°C to RTMethyl 2-tosylamido-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateProtease inhibitor analogs

Selectivity Note :
The amino group’s reactivity is moderated by steric hindrance from the adjacent quinoxaline ring, favoring reactions with small electrophiles (e.g., acetyl over bulky sulfonyl groups).

Electrophilic Aromatic Substitution (EAS)

ReactionReagents/ConditionsMajor ProductYieldCitation
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsMethyl 2-amino-1-(4-methoxy-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate45%
BrominationBr₂, FeBr₃, DCM, RT, 6 hrsMethyl 2-amino-1-(4-methoxy-3-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate38%

Regiochemical Analysis :
The methoxy group directs incoming electrophiles to the 3- and 5-positions of the phenyl ring, but the fused pyrroloquinoxaline sterically blocks the 5-position, resulting in predominant 3-substitution.

Heterocycle-Mediated Reactions

The pyrroloquinoxaline core participates in cycloadditions and metal-catalyzed cross-couplings, enabling structural diversification.

Table: Heterocycle-Specific Reactions

Reaction TypeConditionsProductOutcomeCitation
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°CMethyl 2-amino-1-(4-methoxy-biphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateExtended π-system for bioactivity
Oxidative cyclizationMnO₂, CHCl₃, reflux, 12 hrsMethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate N-oxideEnhanced metabolic stability

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments, with degradation pathways linked to ester hydrolysis and oxidative deamination.

ConditionHalf-LifeMajor Degradation ProductsCitation
pH 7.4 buffer, 37°C48 hrsCarboxylic acid derivative (via hydrolysis)
Human liver microsomes6.2 hrsN-Acetylated metabolite (CYP450-mediated oxidation)

Comparative Reactivity with Structural Analogs

The 4-methoxyphenyl substituent differentiates this compound from analogs with alkyl or halogenated aryl groups.

Analog SubstituentReaction Rate (Ester Hydrolysis)Electrophilic Substitution YieldKey Difference
4-Methylphenyl (EVT-152)90% (acidic)38% (bromination)Methoxy enhances EAS directing effects
3-Chloro-4-methoxyphenyl82% (basic)28% (nitration)Electron-withdrawing Cl reduces reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate with analogous compounds, focusing on substituent variations, molecular properties, and functional applications:

Compound Name Substituent at Position 1 Position 3 Functional Group Key Properties/Applications Reference
This compound 4-Methoxyphenyl (electron-donating) Methyl ester Potential corrosion inhibition/pharmacological activity (inferred from analogs) -
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl (electron-withdrawing) Methyl ester Lower electron density at aromatic core; possible reduced adsorption capacity
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl (alkyl chain) Ethyl ester Increased lipophilicity; potential for enhanced membrane permeability
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl (strongly electron-withdrawing) Ethyl ester Enhanced chemical stability; CF₃ group may improve resistance to oxidative degradation
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Aminophenyl (protonatable) Ethyl ester Superior corrosion inhibition (91% efficiency in HCl) via chemisorption and π-electron interactions
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Carbonitrile (-CN) Mixed-type corrosion inhibitor; XPS-confirmed chemisorption on steel surfaces
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Cyclohexylmethyl (bulky alkyl) Ethyl ester Enhanced steric hindrance; potential for altered binding kinetics

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., ethoxycarbonyl, trifluoromethyl) reduce electron density, which may weaken adsorption but improve oxidative stability .

Ester vs. Carbonitrile Groups :

  • Methyl/ethyl esters (–COOCH₃/–COOC₂H₅) contribute to moderate lipophilicity, balancing solubility and membrane permeability.
  • Carbonitrile (–CN) groups, as in AHPQC, enhance dipole interactions and corrosion inhibition efficiency (91% in HCl) via chemisorption .

Role of Amino Groups: 4-Aminophenyl substituents (e.g., in AHPQC) enable protonation in acidic media, facilitating adsorption on metal surfaces via electrostatic interactions . Primary amines (e.g., in 2-amino-1-(3-aminopropyl) derivatives) further enhance hydrogen-bonding and solubility in polar solvents .

Applications in Corrosion Inhibition: AHPQC demonstrates 91% inhibition efficiency in 1 M HCl, functioning as a mixed-type inhibitor (anodic and cathodic suppression) . The target compound’s 4-methoxyphenyl group may offer weaker inhibition compared to AHPQC’s protonatable 4-aminophenyl group.

Research Findings and Mechanistic Insights

  • Adsorption Behavior: Quinoxaline derivatives adsorb via: Physical adsorption: Driven by electrostatic interactions between protonated nitrogen atoms and charged metal surfaces . Chemisorption: Involves covalent bonding, as confirmed by XPS analysis of AHPQC’s interaction with C38 steel .
  • Structural-Activity Relationships (SAR) :

    • Aromatic π-electrons and heteroatoms (N, O) are critical for adsorption efficiency.
    • Substituent bulkiness (e.g., cyclohexylmethyl in ) may sterically hinder adsorption, reducing efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, including cyclization reactions (e.g., Friedländer synthesis) and functional group modifications. For example, quinoxaline derivatives are often synthesized via condensation of o-phenylenediamines with α-diketones or α-keto acids . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling reactions). Yield optimization requires monitoring by TLC or HPLC to identify side products like unreacted intermediates .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Discrepancies between predicted and observed signals may arise from tautomerism or crystallographic packing effects. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion). Contradictions in fragmentation patterns require isotopic labeling or tandem MS/MS analysis .
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., methoxyphenyl group placement) by comparing experimental data with DFT-optimized structures .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the pyrroloquinoxaline core during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Electron-Donating Groups : The 4-methoxyphenyl substituent directs electrophilic substitution to the para position via resonance stabilization .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) ensures precise C–C bond formation at the quinoxaline C3 position. Use ligands like SPhos to enhance selectivity .
  • Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., α-isomer), while prolonged heating favors thermodynamic stability .

Q. What strategies address conflicting biological activity data in cell-based assays for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC50 values across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-type-specific toxicity .
  • Metabolic Stability : Assess compound degradation in cell media (e.g., via LC-MS) to distinguish true activity from artifact .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify unintended interactions .

Q. How should researchers design experiments to evaluate environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound at varying pH (2–12) and analyze degradation products via HPLC-UV/HRMS. The ester group is prone to hydrolysis under alkaline conditions .
  • Photodegradation : Expose to UV light (254–365 nm) and monitor by NMR or IR for radical-mediated cleavage of the methoxyphenyl moiety .
  • Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae to assess environmental impact .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or Aurora kinases). Validate with MD simulations (100 ns) to assess binding stability .
  • QSAR Modeling : Corporate substituent descriptors (e.g., Hammett σ values for the methoxy group) to predict activity against related targets .

Experimental Design & Data Analysis

Q. How to statistically validate reproducibility in synthesis or bioassay results?

  • Methodological Answer :

  • Batch-to-Batch Variability : Perform ANOVA on yields or potency data from ≥3 independent syntheses. Use Tukey’s HSD test to identify outliers .
  • Intra-Assay Precision : Calculate %CV for triplicate measurements in bioassays. Acceptable thresholds: <15% for cell-based assays, <10% for enzymatic assays .

Q. What controls are essential in assessing the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Positive Controls : Use staurosporine or imatinib to benchmark inhibition levels .
  • Negative Controls : Include DMSO-only wells and inactive analogs (e.g., ester-free derivatives) to rule out solvent effects or nonspecific binding .
  • ATP Competition : Perform assays with increasing ATP concentrations to confirm competitive inhibition kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.